2-(Perfluoro-5-methylhexyl)ethyl acrylate
Overview
Description
2-(Perfluoro-5-methylhexyl)ethyl acrylate: is a specialized chemical compound with the molecular formula C12H7F15O2 and a molecular weight of 468.16 g/mol . This compound is known for its unique properties, including a boiling point of 216°C and a density of 1.607 g/mL at 25°C . It is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluoro-5-methylhexyl)ethyl acrylate typically involves the reaction of perfluoroalkyl iodides with acrylic acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation and chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluoro-5-methylhexyl)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form with unique properties.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly with amines and alcohols .
Common Reagents and Conditions:
Radical Initiators: Such as for polymerization reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products:
Fluorinated Polymers: Used in coatings and adhesives.
Substituted Acrylates: Used in various chemical syntheses.
Scientific Research Applications
Chemistry: 2-(Perfluoro-5-methylhexyl)ethyl acrylate is used in the synthesis of fluorinated polymers that exhibit unique properties such as hydrophobicity and chemical resistance .
Biology and Medicine: In biological research, it is used to create biocompatible coatings for medical devices, enhancing their performance and longevity .
Industry: In the industrial sector, it is used in the production of high-performance coatings and adhesives that require durability and resistance to harsh environments .
Mechanism of Action
The mechanism of action of 2-(Perfluoro-5-methylhexyl)ethyl acrylate involves its ability to form strong covalent bonds with various substrates. This is facilitated by the presence of the acrylate group , which can undergo polymerization and cross-linking reactions . The perfluoroalkyl chain imparts unique properties such as hydrophobicity and chemical resistance , making it suitable for specialized applications .
Comparison with Similar Compounds
- 2-(Perfluoro-5-methylhexyl)ethyl methacrylate
- 1H,1H,2H,2H-Perfluoro-7-methyloctyl acrylate
- 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl acrylate
Uniqueness: 2-(Perfluoro-5-methylhexyl)ethyl acrylate is unique due to its specific molecular structure that combines the properties of acrylate and perfluoroalkyl groups . This combination results in a compound with exceptional stability , hydrophobicity , and chemical resistance , making it highly valuable in various specialized applications .
Properties
IUPAC Name |
[3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F15O2/c1-2-5(28)29-4-3-6(13,14)8(16,17)10(20,21)9(18,19)7(15,11(22,23)24)12(25,26)27/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNPGWWLKHTVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379899 | |
Record name | 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50836-65-2 | |
Record name | 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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